Architecting Molecular Scaffolds: An In-Depth Technical Guide to Piperidin-2-ylmethyl N-propylcarbamate Hydrochloride
Executive Summary In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of rational drug design. Piperidin-2-ylmethyl N-propylcarbamate hydrochloride (CAS: 1803562-46-0) represe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of rational drug design. Piperidin-2-ylmethyl N-propylcarbamate hydrochloride (CAS: 1803562-46-0) represents a highly versatile scaffold, merging the tunable basicity and conformational constraints of a piperidine ring with the metabolic stability and hydrogen-bonding capacity of a carbamate linkage. This whitepaper provides a comprehensive analysis of its structural properties, mechanistic utility, and validated experimental protocols for its integration into complex pharmaceutical agents, such as PROTACs and CNS-targeted therapeutics.
Chemical Identity and Physicochemical Properties
Understanding the foundational properties of this intermediate is critical for optimizing reaction conditions and predicting its behavior in biological systems. The compound is typically supplied as a hydrochloride salt to enhance shelf-life stability, prevent amine oxidation, and maximize aqueous solubility for biological assays[1].
The architectural design of piperidin-2-ylmethyl N-propylcarbamate hydrochloride offers distinct advantages in drug development. Every functional group serves a specific mechanistic purpose:
The Piperidine Core: The secondary amine within the six-membered piperidine ring provides a basic center (typical pKa ~10.5)[2]. In physiological environments, this nitrogen is protonated, enhancing aqueous solubility. Synthetically, it serves as a highly reactive nucleophile for downstream N-alkylation, reductive amination, or acylation, allowing for rapid diversification of the scaffold[3].
The Carbamate Linkage: Carbamates are structurally intermediate between esters and amides. They exhibit superior metabolic stability compared to esters (resisting rapid esterase cleavage) while providing essential hydrogen bond donor (N-H) and acceptor (C=O) sites. This makes the carbamate moiety an excellent pharmacophore for interacting with target protein backbones or specific residues in enzyme active sites (e.g., cholinesterases or fatty acid amide hydrolase).
The Propyl Chain: The linear three-carbon chain imparts localized lipophilicity. This hydrophobic tail is optimally sized to embed into shallow, hydrophobic sub-pockets of target proteins without excessively increasing the overall topological polar surface area (TPSA) of the final drug molecule.
PROTAC Linker Applications: Piperidine-based carbamates are increasingly utilized as functional linkers in Proteolysis Targeting Chimeras (PROTACs)[4]. The inherent flexibility of the methylene bridge combined with the rigidity of the piperidine ring allows for precise spatial orientation of the E3 ligase ligand relative to the target protein binder.
Synthetic Workflows and Experimental Protocols
Figure 1: Synthetic workflow and downstream applications of the piperidin-2-ylmethyl carbamate core.
Protocol A: Retrosynthetic Preparation of the Carbamate Core
Objective: Synthesize the carbamate linkage from piperidin-2-ylmethanol and propyl isocyanate.
Causality & Logic: Direct reaction of piperidin-2-ylmethanol with an isocyanate would preferentially yield a urea derivative due to the high nucleophilicity of the secondary amine[3]. Therefore, the piperidine nitrogen must be transiently protected (e.g., with a tert-butoxycarbonyl or Boc group). Following carbamate formation at the primary alcohol, the Boc group is cleaved using anhydrous HCl. This elegantly serves a dual purpose: it deprotects the amine and simultaneously precipitates the final product as the desired, highly pure hydrochloride salt, driving the reaction to completion.
Step-by-Step Methodology:
Protection: Dissolve 1.0 eq of piperidin-2-ylmethanol in anhydrous dichloromethane (DCM). Add 1.1 eq of di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until complete conversion is observed via TLC. Isolate the N-Boc protected intermediate.
Carbamate Formation: Dissolve the N-Boc-piperidin-2-ylmethanol (1.0 eq) in anhydrous DCM. Add 1.2 eq of propyl isocyanate and a catalytic amount of triethylamine (TEA). For sterically hindered variations, a specialized catalyst (e.g., MoO₂Cl₂ at 0.1-1 mol% loading) can be employed[5].
Incubation: Stir the mixture at room temperature for 2-4 hours under an inert atmosphere (N₂ or Ar). Monitor the disappearance of the alcohol via LC-MS.
Deprotection and Salt Formation: Concentrate the reaction mixture under reduced pressure. Resuspend the crude intermediate in anhydrous 1,4-dioxane. Slowly add a 4M solution of HCl in dioxane (5.0 eq).
Isolation: Stir for 2 hours at room temperature. The product, piperidin-2-ylmethyl N-propylcarbamate hydrochloride, will precipitate as a white to light-yellow solid. Filter, wash with cold diethyl ether, and dry under high vacuum.
Self-Validation: The evolution of CO₂ gas during the Boc deprotection step serves as a visual indicator of the reaction progressing. The final precipitation confirms the successful formation of the HCl salt.
Protocol B: Freebasing and Downstream N-Derivatization
Objective: Couple the piperidine core to a complex pharmacophore or PROTAC linker.
Causality & Logic: The hydrochloride salt is highly stable for storage but unreactive towards electrophiles. To utilize the piperidine nitrogen, it must be freebased in situ. Employing a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures the amine is fully liberated without the base itself competing in the subsequent alkylation or acylation reaction.
Step-by-Step Methodology:
Preparation: Suspend 1.0 eq of piperidin-2-ylmethyl N-propylcarbamate hydrochloride in anhydrous N,N-dimethylformamide (DMF) or DCM.
Freebasing: Add 2.5 to 3.0 eq of DIPEA. The suspension will transition to a clear solution as the salt is neutralized and the free base is liberated.
Electrophile Addition: Add 1.1 eq of the desired electrophile (e.g., an alkyl halide for N-alkylation, or a pre-activated carboxylic acid using HATU for amide bond formation).
Reaction: Stir at room temperature for 12-18 hours.
Validation: Analyze an aliquot via LC-MS. The disappearance of the m/z 201.1 [M-Cl]⁺ peak (corresponding to the free base of the starting material) and the emergence of the target product mass confirms successful coupling.
Navigating the Labyrinth: A Technical Guide to the Pharmacokinetics of Piperidin-2-ylmethyl N-propylcarbamate Hydrochloride Derivatives
For Immediate Release [City, State] – March 18, 2026 – In the intricate world of drug discovery and development, a thorough understanding of a compound's journey through the body is paramount. This whitepaper serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
[City, State] – March 18, 2026 – In the intricate world of drug discovery and development, a thorough understanding of a compound's journey through the body is paramount. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the pharmacokinetic profile of a promising class of molecules: piperidin-2-ylmethyl N-propylcarbamate hydrochloride derivatives. While specific data on this novel series is emerging, this document outlines the critical experimental framework and foundational principles necessary to elucidate their absorption, distribution, metabolism, and excretion (ADME) characteristics.
The piperidine moiety is a ubiquitous and privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1][2][3] Its structural features can significantly influence a compound's physicochemical properties, and consequently, its pharmacokinetic behavior.[3][4] For piperidin-2-ylmethyl N-propylcarbamate hydrochloride and its analogs, a systematic and robust pharmacokinetic evaluation is the cornerstone of advancing these candidates from the laboratory to potential clinical success.[5][6][7]
This guide provides a comprehensive roadmap for characterizing the pharmacokinetic profile of these derivatives, emphasizing the causality behind experimental choices and the integration of in vitro and in vivo data to build a predictive understanding of their disposition in biological systems.
Section 1: Foundational Physicochemical and In Vitro ADME Profiling
Early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are indispensable for identifying potential liabilities and guiding medicinal chemistry efforts.[5][8][9][10][11] These assays provide crucial insights into a compound's fundamental properties, which govern its subsequent in vivo behavior.[8][11]
Physicochemical Characterization
A molecule's inherent physicochemical properties are the primary determinants of its pharmacokinetic fate. Key parameters to assess for piperidin-2-ylmethyl N-propylcarbamate hydrochloride derivatives include:
Solubility: The ability of a compound to dissolve in aqueous media is critical for its absorption. Kinetic and thermodynamic solubility assays should be performed at physiologically relevant pH values.
Lipophilicity (LogP/LogD): This parameter influences a compound's ability to cross biological membranes.[4] The distribution coefficient (LogD) at pH 7.4 is particularly important for predicting in vivo distribution.
Chemical Stability: The stability of the carbamate and hydrochloride salt forms should be evaluated in various buffers and matrices to ensure the integrity of the molecule during experimental procedures.
In Vitro ADME Assays: A Phased Approach
A tiered approach to in vitro ADME screening allows for efficient resource allocation, moving from high-throughput screens in early discovery to more complex, mechanistic studies for lead candidates.[10]
Tier 1: Early Screening (Hit-to-Lead)
The initial goal is to flag any major liabilities.[10]
Metabolic Stability: Incubation with liver microsomes (human and rodent) provides a first look at the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[8] The piperidine and N-propyl groups are potential sites of metabolism.[4]
Plasma Protein Binding: The extent of binding to plasma proteins influences the free (unbound) fraction of the drug available to exert its pharmacological effect.[12][13] Rapid equilibrium dialysis (RED) is a common and reliable method.[12][14]
CYP450 Inhibition: A high-throughput screen against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is crucial to identify potential drug-drug interactions.[15][16][17] Fluorogenic assays are often used for initial screening.[15]
Tier 2: Lead Optimization
At this stage, the focus shifts to a more quantitative understanding to guide structural modifications.[10]
Hepatocyte Stability: Using cryopreserved hepatocytes offers a more complete picture of metabolism, including both Phase I and Phase II metabolic pathways.[8]
Permeability and Efflux: Caco-2 cell monolayers are a well-established in vitro model of the intestinal barrier to assess a compound's potential for oral absorption and to identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[10][18]
Time-Dependent CYP Inhibition (TDI): Investigating the potential for mechanism-based inhibition of CYP enzymes is critical, as this can lead to more significant and prolonged drug-drug interactions.[19][20]
The following workflow illustrates the logical progression of in vitro ADME assays:
In Vitro ADME Assay Workflow
Section 2: Definitive In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in preclinical species are essential to understand the compound's behavior in a whole organism.[5][21] These studies provide critical parameters such as clearance, volume of distribution, half-life, and bioavailability.[21]
Bioanalytical Method Development: The Analytical Backbone
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[22][23] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity in quantifying drug concentrations in biological matrices.[4][22][24][25]
Key Steps in Method Development:
Analyte and Internal Standard Optimization: Tuning of mass spectrometry parameters for the parent drug and a suitable internal standard.
Chromatographic Separation: Developing a gradient or isocratic method to separate the analyte from endogenous matrix components.[24][25]
Sample Preparation: Optimizing an extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.[4][22]
Method Validation: A rigorous validation process according to regulatory guidelines (e.g., FDA) to ensure accuracy, precision, selectivity, and stability.[26][27][28][29]
In Vivo Study Design and Execution
The design of in vivo pharmacokinetic studies should be tailored to the specific objectives.[7][21]
Typical Study Designs:
Single-Dose Intravenous (IV) Administration: This provides fundamental parameters like clearance (CL) and volume of distribution (Vd) in the absence of absorption complexities.
Single-Dose Oral (PO) Administration: Allows for the determination of oral bioavailability (F), maximum concentration (Cmax), and time to maximum concentration (Tmax).[4]
Experimental Protocol: Rodent Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats are a commonly used rodent model.
Formulation: The piperidin-2-ylmethyl N-propylcarbamate hydrochloride derivative is formulated in a suitable vehicle (e.g., saline or a solution with a co-solvent like PEG400).[4][30]
Dosing:
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).[4]
Blood Sampling: Collect serial blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Sample Processing: Process blood samples to obtain plasma, which is then stored at -80°C until bioanalysis.[4]
Bioanalysis: Quantify the drug concentration in plasma samples using the validated LC-MS/MS method.
The following diagram illustrates the workflow for a typical in vivo pharmacokinetic study:
In Vivo Pharmacokinetic Study Workflow
Section 3: Data Analysis and Interpretation
Once plasma concentration-time data are obtained, pharmacokinetic parameters are derived using specialized software.[31][32]
Pharmacokinetic Modeling
Two primary approaches are used for pharmacokinetic data analysis:[33]
Non-Compartmental Analysis (NCA): This model-independent method is used to calculate key parameters such as AUC (Area Under the Curve), Cmax, Tmax, CL, and Vd.[6][33][34]
Compartmental Modeling: This approach uses mathematical models to describe the time course of drug concentrations in the body, providing a more detailed understanding of its distribution and elimination.[32][33][34]
Table 1: Hypothetical Comparative Pharmacokinetic Data for Piperidin-2-ylmethyl N-propylcarbamate Hydrochloride Derivatives
Compound
Dose (mg/kg)
Route
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t1/2 (h)
CL (mL/min/kg)
Vd (L/kg)
F (%)
Derivative A
2
IV
1500
0.083
3200
2.5
10.4
2.2
-
10
PO
850
1.0
4500
2.8
-
-
28
Derivative B
2
IV
1800
0.083
2500
1.5
13.3
1.8
-
10
PO
1200
0.5
6800
1.8
-
-
54
Integration and Prediction
The ultimate goal is to integrate all available data to predict the human pharmacokinetic profile.[7][9]
In Vitro-In Vivo Extrapolation (IVIVE): In vitro clearance data from hepatocytes can be scaled to predict in vivo hepatic clearance.
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro ADME data and physiological parameters to simulate drug disposition in different species, including humans.[6][9] This allows for the prediction of human PK, potential drug-drug interactions, and the impact of patient-specific factors.[9]
Conclusion
The pharmacokinetic characterization of piperidin-2-ylmethyl N-propylcarbamate hydrochloride derivatives is a multi-faceted process that requires a strategic integration of in vitro and in vivo studies. By systematically evaluating their ADME properties, from early screening assays to definitive animal studies, researchers can build a comprehensive understanding of their disposition. This knowledge is not merely a collection of parameters but a critical tool for informed decision-making, enabling the selection of candidates with the highest probability of success and guiding their rational development into potentially life-saving therapeutics. The framework presented in this guide provides a robust and scientifically sound approach to navigating the complexities of pharmacokinetic evaluation for this promising class of compounds.
References
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
(2025, February 12). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. Retrieved from [Link]
Martin, S. (2022, November 2). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. Retrieved from [Link]
APL. (n.d.). PKMP - Pharmacokinetic Modeling Program. Retrieved from [Link]
Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]
(n.d.). A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. Retrieved from [Link]
(2024, July 18). Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development. Retrieved from [Link]
Lai, Y., et al. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. Retrieved from [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
(2026, March 11). Bioanalytical Method Development A Comprehensive Guide. Retrieved from [Link]
Materials Metric. (n.d.). Pharmacokinetic & Pharmacometric Modeling. Retrieved from [Link]
(2025, August 3). In-vitro plasma protein binding. Protocols.io. Retrieved from [Link]
Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]
Ashdin Publishing. (n.d.). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Retrieved from [Link]
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]
Boomer.org. (2024, July 29). Modeling of Pharmacokinetic Data. Retrieved from [Link]
WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays. Retrieved from [Link]
Bienta.net. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
ResearchGate. (2024, March 20). "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". Retrieved from [Link]
WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development. Retrieved from [Link]
Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
(n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]
Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]
(n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]
TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services. Retrieved from [Link]
WuXi AppTec DMPK. (n.d.). In Vivo Pharmacokinetics. Retrieved from [Link]
Semantic Scholar. (2020, December 5). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Retrieved from [Link]
(n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
(2009, June 12). The basics of preclinical drug development for neurodegenerative disease indications. Retrieved from [Link]
Recipharm. (2016, September 8). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Retrieved from [Link]
(2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Retrieved from [Link]
FDA. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]
Regulations.gov. (2019, October 31). Propamocarb Hydrochl. Retrieved from [Link]
ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Retrieved from [Link]
PubMed. (2025, November 15). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Retrieved from [Link]
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
Predictive and Empirical Profiling of Piperidin-2-ylmethyl N-propylcarbamate Hydrochloride: Receptor Binding Affinity and Kinetic Characterization
Audience: Researchers, Application Scientists, and Drug Development Professionals Scope: Structural pharmacology, binding causality, and self-validating kinetic profiling protocols. Executive Summary The compound piperid...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Application Scientists, and Drug Development Professionals
Scope: Structural pharmacology, binding causality, and self-validating kinetic profiling protocols.
Executive Summary
The compound piperidin-2-ylmethyl N-propylcarbamate hydrochloride (CAS: 1803562-46-0) represents a highly versatile and privileged pharmacophore in early-stage drug discovery. Characterized by a saturated nitrogen-containing heterocycle (piperidine) linked to a carbamic acid ester, this structural motif is frequently deployed to target G-protein coupled receptors (GPCRs) and critical serine hydrolases such as Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH).
This technical whitepaper provides an in-depth framework for evaluating the receptor binding affinity of this compound. By moving beyond basic equilibrium constants (
Kd
) and exploring the structural causality of its binding kinetics (
kon
/
koff
), researchers can accurately predict its pharmacodynamic behavior and optimize target residence time.
Structural Pharmacology & Binding Causality
To accurately profile binding affinity, one must first understand why the molecule interacts with its biological targets. The binding causality of piperidin-2-ylmethyl N-propylcarbamate is driven by three distinct structural features:
The Piperidine Nitrogen (Cationic Anchor): At a physiological pH of 7.4, the secondary amine within the piperidine ring is protonated (hence its formulation as a hydrochloride salt). This cationic center is essential for forming robust ionic bonds (salt bridges) with highly conserved anionic residues within receptor binding pockets, such as the Asp3.32 residue located in transmembrane helix 3 (TM3) of aminergic GPCRs.
The Carbamate Motif (Hydrogen Bonding & Covalent Potential): Carbamates possess superior metabolic stability compared to standard esters. The carbonyl oxygen acts as a potent hydrogen bond acceptor, while the adjacent nitrogen acts as a donor. In the context of serine hydrolases, piperidine carbamates are known to act as potent inhibitors by positioning the carbamate carbonyl for nucleophilic attack by catalytic serine residues (e.g., Ser122 in MAGL), leading to reversible or irreversible carbamoylation [1].
Stereochemistry at the C2 Position: The molecule contains a chiral center at the 2-position of the piperidine ring. Stereoselectivity is a hallmark of specific receptor binding; the
(R)
and
(S)
-enantiomers will exhibit vastly different
Ki
values due to the spatial trajectory of the N-propylcarbamate side chain within the orthosteric pocket.
Figure 1: Pharmacodynamic mechanism of piperidine-carbamate target modulation.
Experimental Methodologies for Affinity Determination
Generating trustworthy, publication-grade binding data requires protocols that act as self-validating systems. The following methodologies detail the exact steps and the underlying causality for evaluating this compound.
Radioligand Competition Binding Assay (RLB)
To determine the equilibrium dissociation constant (
Ki
) of piperidin-2-ylmethyl N-propylcarbamate hydrochloride, a competition binding assay against a known tritiated radioligand is the gold standard [2].
Causality of Experimental Choices: We utilize isolated cell membranes rather than whole cells to eliminate the confounding variables of active cellular uptake, efflux pumps, and intracellular metabolism. This ensures the measured
IC50
strictly reflects orthosteric receptor affinity.
Step-by-Step Protocol:
Membrane Preparation: Homogenize CHO-K1 cells overexpressing the target GPCR in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.4). Note: MgCl2 is critical for stabilizing the high-affinity G-protein coupled state of the receptor.
Assay Setup: In a 96-well deep-well plate, add 50 µL of the test compound serially diluted from 10 µM to 0.1 nM in assay buffer containing 1% DMSO.
Radioligand Addition: Add 50 µL of the target-specific radioligand (e.g.,
[3H]
-CP55,940) at a concentration equal to its historical
Kd
value to maximize assay sensitivity.
Equilibrium Incubation: Add 100 µL of the membrane suspension (10-20 µg protein/well). Incubate the plate at 25°C for 90 minutes to allow the system to reach thermodynamic equilibrium.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates presoaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged piperidine compound. Wash three times with 500 µL of ice-cold wash buffer.
Quantification: Dry the plates, add 50 µL of scintillation cocktail per well, and measure radioactivity using a microplate scintillation counter.
Self-Validation System: The assay must include a total binding control (vehicle only) and a non-specific binding (NSB) control containing a 1000-fold excess of an unlabeled reference ligand. An assay
Z′
-factor > 0.5 mathematically validates the robustness of the run.
Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay.
Surface Plasmon Resonance (SPR) for Kinetic Profiling
Equilibrium affinity (
Kd
) fails to capture the dynamic nature of drug-target interactions. SPR is utilized to determine the association rate (
kon
) and dissociation rate (
koff
), which define the target residence time (
τ=1/koff
)—a metric often more predictive of in vivo efficacy than
Kd
alone.
Step-by-Step Protocol:
Sensor Chip Functionalization: Immobilize the purified target protein (e.g., via a C-terminal histidine-tag to an NTA sensor chip) to achieve a baseline response of ~1000 Resonance Units (RU).
Analyte Preparation: Prepare a 5-point concentration series of piperidin-2-ylmethyl N-propylcarbamate hydrochloride (ranging from 0.1x to 10x the estimated
Kd
) in running buffer (PBS-T with 5% DMSO).
Association Phase: Inject the analyte over the sensor surface at a high flow rate (50 µL/min) for 120 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the measured
kon
is reaction-limited, not diffusion-limited.
Dissociation Phase: Switch to running buffer without the analyte and monitor the dissociation curve for 300 seconds.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
and
koff
.
Self-Validation System: A reference flow cell (blank surface) must be utilized simultaneously to subtract bulk refractive index changes and non-specific binding. The
χ2
value of the kinetic fit must be < 10% of
Rmax
to validate the chosen binding model.
Quantitative Data Presentation
To contextualize the binding profile of the piperidine-carbamate pharmacophore, the following table summarizes predictive binding metrics across primary target classes, extrapolated from structurally homologous compounds (e.g., JZL184) [3].
Target Class
Representative Target
Predictive
IC50
Range
Binding Mechanism
Primary Interaction Motif
Serine Hydrolases
MAGL / FAAH
10 nM - 500 nM
Reversible / Irreversible
Carbamate carbonyl attack on Ser122
Aminergic GPCRs
Muscarinic (M1-M5)
100 nM - 5 µM
Reversible Orthosteric
Piperidine
N+
salt bridge with Asp3.32
Peptide GPCRs
Opioid (
μ
,
κ
,
δ
)
500 nM - >10 µM
Reversible Orthosteric
Hydrophobic packing of propyl chain
Conclusion
The piperidin-2-ylmethyl N-propylcarbamate hydrochloride scaffold offers a highly tunable platform for drug discovery, particularly in the modulation of the endocannabinoid system and aminergic GPCRs. By employing rigorous, internally controlled radioligand binding and SPR protocols, researchers can accurately map its pharmacodynamic profile. Moving beyond simple equilibrium metrics to understand the structural causality of its binding kinetics allows for the rational optimization of target residence time, ultimately driving superior in vivo efficacy.
Protocols & Analytical Methods
Method
Application Notes and Protocols for the NMR Spectroscopic Analysis of Piperidin-2-ylmethyl N-propylcarbamate Hydrochloride
Introduction Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is a small organic molecule of interest in pharmaceutical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is a small organic molecule of interest in pharmaceutical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of such compounds.[1] This document provides a comprehensive guide to the NMR analysis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride, offering detailed protocols for sample preparation, data acquisition, and spectral interpretation. The methodologies outlined herein are designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
The hydrochloride salt form of the molecule can influence the chemical environment of nearby protons and carbons, making a thorough NMR analysis crucial for confirming the salt's formation and understanding its impact on the molecular structure. These protocols will cover standard one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, which are vital for assembling the complete molecular picture.[2]
Molecular Structure
Chemical Formula: C₁₀H₂₁ClN₂O₂[3]
Molecular Weight: 236.13 g/mol [3]
CAS Number: 1803562-46-0[3]
Structure:
Part 1: Sample Preparation and Instrument Setup
A meticulously prepared sample is the cornerstone of high-quality NMR data.[4] For hydrochloride salts, the choice of solvent is critical to ensure solubility and minimize interactions that could complicate the spectra.
The hydrochloride salt of an amine is generally polar and will have good solubility in polar aprotic or protic solvents.
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice for many hydrochloride salts due to its high polarity. The residual water peak can be used for referencing, but it is hygroscopic.
D₂O (Deuterium Oxide): A suitable solvent, particularly for confirming the presence of exchangeable protons (NH and OH). The hydrochloride salt should be freely soluble in water.
Methanol-d₄ (Deuterated Methanol): Another good polar protic solvent. The residual solvent peaks are well-defined.
For the initial analysis, DMSO-d₆ is recommended as it will allow for the observation of all protons, including the exchangeable N-H protons of the piperidine ring and the carbamate.
Sample Preparation Protocol
Weighing the Sample: Accurately weigh 5-10 mg of piperidin-2-ylmethyl N-propylcarbamate hydrochloride for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution should be obtained.
Transfer to NMR Tube: Carefully transfer the solution into a high-precision 5 mm NMR tube.
Final Volume Adjustment: Ensure the solvent height in the NMR tube is at least 4-5 cm to allow for proper shimming.
Part 2: 1D NMR Spectroscopy Protocols
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Parameter
Recommended Value
Rationale
Pulse Program
zg30
Standard 30-degree pulse for quantitative measurements.
Number of Scans (NS)
16
Sufficient for good signal-to-noise for a 5-10 mg sample.
Relaxation Delay (D1)
2 s
Allows for nearly complete relaxation of protons, improving quantitation.
Acquisition Time (AQ)
4 s
Provides good digital resolution.
Spectral Width (SW)
12-16 ppm
Covers the expected chemical shift range for organic molecules.
Temperature
298 K
Standard operating temperature.
Based on the structure and data from similar piperidine derivatives, the following chemical shift regions can be anticipated. The hydrochloride salt will likely cause a downfield shift of protons near the positively charged nitrogen atoms.
Piperidine Ring Protons (CH, CH₂): 1.2 - 3.5 ppm. The protons on the carbon adjacent to the nitrogen (C2 and C6) will be the most downfield.
Methylene Bridge (CH₂-O): 3.8 - 4.2 ppm. These protons are adjacent to an oxygen and will be shifted downfield.
Propyl Group (CH₂, CH₃): 0.8 - 3.2 ppm. The CH₂ group attached to the nitrogen of the carbamate will be the most downfield.
N-H Protons (Piperidine and Carbamate): 5.0 - 9.0 ppm. These signals are often broad and their chemical shift is concentration and solvent-dependent. A D₂O exchange experiment can confirm their assignment.[4]
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[2]
Parameter
Recommended Value
Rationale
Pulse Program
zgpg30
Standard proton-decoupled ¹³C experiment with a 30-degree pulse.
Number of Scans (NS)
1024 or more
¹³C has a low natural abundance, requiring more scans.
Relaxation Delay (D1)
2 s
Standard delay for ¹³C experiments.
Spectral Width (SW)
200-220 ppm
Covers the full range of carbon chemical shifts in organic molecules.
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
DEPT-90: Only CH signals will be observed.
By combining the information from the broadband-decoupled ¹³C spectrum and the DEPT experiments, all carbon types (including quaternary carbons which are absent in DEPT spectra) can be identified.
Part 3: 2D NMR Spectroscopy Protocols
2D NMR experiments are essential for establishing the connectivity between atoms and confirming the structure.[2]
COSY (Correlation Spectroscopy)
The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the proton spin systems within the piperidine ring and the propyl group.
Parameter
Recommended Value
Pulse Program
cosygpqf
Number of Scans (NS)
2-4 per increment
Number of Increments
256-512 in F1
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbon atoms they are directly attached to (one-bond ¹JCH coupling). This allows for the unambiguous assignment of carbon signals based on their attached protons.
Parameter
Recommended Value
Pulse Program
hsqcedetgpsisp2.2
Number of Scans (NS)
2-8 per increment
Number of Increments
256 in F1
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is critical for connecting different spin systems and identifying quaternary carbons (in this case, the carbonyl carbon of the carbamate).[5]
Parameter
Recommended Value
Pulse Program
hmbcgplpndqf
Number of Scans (NS)
4-16 per increment
Number of Increments
256-512 in F1
Part 4: Data Analysis and Structure Elucidation Workflow
A systematic approach is required to piece together the NMR data into a coherent structure.
Caption: Workflow for NMR-based structure elucidation.
Part 5: Troubleshooting and Further Considerations
Broad N-H Signals: As mentioned, amine and amide protons often appear as broad signals. A D₂O exchange experiment is the definitive method to identify these peaks.[4]
H/D Exchange: In protic solvents like D₂O or Methanol-d₄, the acidic N-H protons of the piperidinium ion will exchange with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum.
Solid-State NMR: For a comprehensive characterization of the hydrochloride salt and to study polymorphism, solid-state NMR (ssNMR), particularly ³⁵Cl ssNMR, can be a powerful tool.[6][7]
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive NMR analysis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride. By systematically applying 1D and 2D NMR techniques, researchers can confidently elucidate and verify the structure of this compound, ensuring the quality and integrity of their data in drug discovery and development pipelines.
References
RSC. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst.
Springer Nature. (n.d.). NMR Protocols and Methods.
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50).
Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51).
Griffin, J. M., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society, 130(38), 12632-12642.
ResearchGate. (2020). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]
ResearchGate. (n.d.). The numbering system used in piperine derivatives for 1 H and 13 C NMR.... Retrieved from [Link]
RSC Publishing. (n.d.). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]
ResearchGate. (n.d.). Application of Solid-State 35 Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Retrieved from [Link]
PubMed. (2019). 1 H and 13 C NMR data, occurrence, biosynthesis, and biological activity of Piper amides. Retrieved from [Link]
Thoreauchem. (n.d.). piperidin-2-ylmethyl N-propylcarbamate hydrochloride-1803562-46-0. Retrieved from [Link]
ACS Publications. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Retrieved from [Link]
RSC. (n.d.). ESI (Final)-Nit-2. Retrieved from [Link]
PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
Chemsrc. (n.d.). Piperidin-2-ylmethylN-propylcarbamate | CAS#:1501315-26-9. Retrieved from [Link]
NIH PubChem. (n.d.). tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. Retrieved from [Link]
Chemical Substance Information. (n.d.). (piperidin-2-yl)methyl N-ethylcarbamate hydrochloride. Retrieved from [Link]
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
R Discovery. (1976). NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. Retrieved from [Link]
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
Application Notes & Protocols: The Utility of Piperidin-2-ylmethyl N-propylcarbamate Hydrochloride as a Pharmaceutical Intermediate
Abstract The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for eng...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for engaging biological targets.[1][2][3] When functionalized, such as in piperidin-2-ylmethyl N-propylcarbamate hydrochloride , it becomes a highly valuable building block for drug discovery and development. The carbamate moiety introduces a key hydrogen bond donor/acceptor group, while the 2-substituted methyl group provides a vector for further molecular elaboration. This document provides a comprehensive guide for researchers, detailing a proposed synthetic route, purification strategies, and rigorous analytical characterization protocols for this intermediate. The methodologies are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices, ensuring both reproducibility and a deep understanding of the chemical processes involved.
Strategic Overview: Synthesis and Application Logic
The strategic value of piperidin-2-ylmethyl N-propylcarbamate hydrochloride lies in its bifunctional nature. The secondary amine of the piperidine ring and the carbamate's structural features offer multiple points for chemical modification. This allows for its integration into diverse synthetic pathways aimed at creating novel active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) disorders, where piperidine-based structures are prevalent.[3][4]
Our proposed workflow is designed around a robust and scalable synthetic sequence, followed by comprehensive analytical validation to confirm the structure and purity of the intermediate before its use in downstream applications.
Diagram 1: High-level workflow from synthesis to analytical validation.
Synthesis Protocols
The synthesis is approached in a three-stage process: 1) Carbamate formation on a protected piperidine precursor, 2) Deprotection of the piperidine nitrogen, and 3) Formation of the final hydrochloride salt. This sequence is strategically chosen to prevent side reactions at the piperidine nitrogen during carbamate formation.
Protocol 1: Synthesis of N-Boc-piperidin-2-ylmethyl N-propylcarbamate (Intermediate)
This step involves the reaction of commercially available N-Boc-(piperidin-2-yl)methanol with propyl isocyanate. The Boc (tert-butoxycarbonyl) protecting group is essential to ensure that the carbamate formation occurs exclusively on the primary alcohol, leaving the piperidine nitrogen available for deprotection and subsequent modification.
In a flame-dried, nitrogen-purged round-bottom flask, dissolve N-Boc-(piperidin-2-yl)methanol (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).
Add triethylamine (1.5 eq.) to the solution. The base scavenges any trace acid and can catalyze the reaction.
Cool the mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with the isocyanate.
Add propyl isocyanate (1.2 eq.) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
Quench the reaction by slowly adding deionized water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
The resulting crude oil can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure protected carbamate.
Protocol 2: Deprotection and Hydrochloride Salt Formation
The Boc group is acid-labile and can be cleanly removed using a strong acid. The resulting free base is then converted to its hydrochloride salt for improved stability and handling properties.[4][5]
Dissolve the purified product from Protocol 1 (1.0 eq.) in a minimal amount of anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Slowly add 4 M HCl in dioxane (3.0-4.0 eq.) dropwise with vigorous stirring. The excess acid ensures complete deprotection and salt formation.
A white precipitate should form immediately or upon stirring.
Continue stirring at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Collect the solid precipitate by vacuum filtration.
Wash the filter cake with cold, anhydrous diethyl ether to remove any non-polar impurities and residual dioxane.
Dry the white solid under high vacuum to a constant weight to yield the final product, piperidin-2-ylmethyl N-propylcarbamate hydrochloride.
Analytical Characterization Protocols
Rigorous analytical validation is non-negotiable for any pharmaceutical intermediate. The following protocols outline the key methods to confirm the identity, structure, and purity of the synthesized compound.
Data Summary: Expected Analytical Properties
Parameter
Expected Value/Observation
Method
Molecular Formula
C₁₀H₂₁ClN₂O₂
-
Molecular Weight
236.74 g/mol
Mass Spectrometry
Appearance
White to off-white solid
Visual Inspection
Purity (HPLC)
≥98%
HPLC-UV
¹H NMR
Peaks consistent with piperidine, methylene, and propyl groups.
NMR Spectroscopy
¹³C NMR
Carbamate carbonyl (~156-158 ppm), other peaks consistent with structure.
This method confirms the molecular weight and assesses the purity of the final compound.[6]
Instrumentation & Conditions:
System: HPLC coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection (UV): 210 nm.
MS Detection: ESI Positive Mode; Scan range m/z 50-500.
Procedure:
Prepare a sample stock solution of ~1 mg/mL in methanol.
Dilute the stock solution to a final concentration of ~50 µg/mL using the initial mobile phase composition (95:5 A:B).
Inject 10 µL of the sample onto the column.
Process the data to determine the retention time, peak area percentage (purity), and confirm the molecular ion peak ([M+H]⁺ for the free base at m/z ≈ 201.16).
Protocol 4: Structural Elucidation by NMR Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation.[7]
Diagram 2: Step-by-step workflow for NMR structural validation.
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it solubilizes most hydrochloride salts and does not exchange with the N-H protons.
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
Data Analysis & Expected Shifts (in DMSO-d₆):
¹H NMR:
~8.5-9.5 ppm (broad): N-H protons of the piperidinium chloride.
~7.0-7.5 ppm (broad triplet): N-H proton of the carbamate.
~2.8-3.3 ppm: Piperidine ring protons adjacent to nitrogen and the propyl -N-CH₂ - protons.
~1.2-1.9 ppm: Remaining piperidine ring protons and the propyl -CH₂-CH₂ -CH₃ protons.
~0.8-1.0 ppm (triplet): Propyl -CH₂-CH₃ protons.
¹³C NMR:
~156-158 ppm: Carbamate C =O.
~65-68 ppm: -O-C H₂-piperidine carbon.
~40-55 ppm: Piperidine ring carbons and the propyl -N-C H₂- carbon.
~20-30 ppm: Remaining piperidine and propyl carbons.
~11-12 ppm: Propyl -C H₃ carbon.
References
BenchChem (2025).
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9137–9163. [Link]
BenchChem (2025).
Kharbanda, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1375. [Link]
O'Neil, C. A., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 54(15), 5464–5479. [Link]
Khan, M. S., et al. (2023). Synthesis of Novel Cholesteryl Carbamate Derivatives. Oriental Journal of Chemistry, 39(5). [Link]
D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1645. [Link]
BenchChem (2025).
BenchChem (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. BenchChem.
Zhang, H., et al. (2015). Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]
BenchChem (2025). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine. BenchChem.
Szychowski, K. A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116896. [Link]
Wanner, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4529. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Focus Compound: Piperidin-2-ylmethyl N-propylcarbamate hydrochloride (CAS: 1803562-46-0)
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Mechanistic Rationale & Experimental Design
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride is a highly versatile building block and pharmacological probe representative of carbamate-based serine hydrolase inhibitors[1]. In drug discovery, carbamates are classically deployed to target enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for neurodegenerative diseases, or Fatty Acid Amide Hydrolase (FAAH) for analgesic applications[1].
The Causality of the Molecular Design
The efficacy of this molecule relies on a bipartite structural mechanism:
The Cationic Anchor: At physiological pH, the piperidine nitrogen is protonated. This mimics the quaternary ammonium of natural substrates (like acetylcholine), driving the molecule deep into the catalytic gorge via cation-
π
interactions with aromatic residues (e.g., Trp86 in human AChE).
The Covalent Modifier: Once anchored, the N-propylcarbamate moiety is perfectly positioned for a nucleophilic attack by the active site serine (e.g., Ser203). This results in a carbamoylated enzyme—a covalent but slowly reversible (pseudo-irreversible) intermediate.
Because carbamoylation is a time-dependent covalent process, standard steady-state kinetic assays are insufficient. The protocols below are engineered to capture the time-dependent inhibition kinetics, ensuring a robust, self-validating system.
Fig 1: Kinetic pathway of AChE inhibition by piperidin-2-ylmethyl N-propylcarbamate.
Reagent Preparation & System Validation
Carbamates are susceptible to spontaneous hydrolysis in aqueous environments. To maintain scientific integrity, strict adherence to reagent handling is required.
Compound Stock: Dissolve piperidin-2-ylmethyl N-propylcarbamate hydrochloride in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C.
Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 8.0. Causality Note: pH 8.0 is strictly required because the colorimetric readout molecule (5-thio-2-nitrobenzoate) exhibits its maximum molar absorptivity (
ϵ=13,600M−1cm−1
) at this pH[2].
Self-Validating Controls: Every microplate must contain:
Positive Control: Rivastigmine (a known pseudo-irreversible carbamate)[1].
Background Blank: Buffer + Substrate + DTNB (No Enzyme) to subtract non-enzymatic substrate hydrolysis.
Protocol 1: Time-Dependent Ellman’s Assay
This protocol utilizes the foundational colorimetric method developed by Ellman et al.[2], optimized for 96-well high-throughput screening of time-dependent inhibitors.
Step-by-Step Methodology
Reagent Dispensing: To a clear, flat-bottom 96-well microplate, add 140
μ
L of Assay Buffer (pH 8.0) to all test wells.
Inhibitor Addition: Add 10
μ
L of piperidin-2-ylmethyl N-propylcarbamate at various concentrations (e.g.,
10−9
to
10−4
M final concentration). Ensure the final DMSO concentration remains
≤1%
to prevent enzyme denaturation.
Enzyme Addition: Add 20
μ
L of AChE (final concentration 0.05 U/mL).
Pre-Incubation (Critical Step): Incubate the plate at 37°C for exactly 30 minutes. Causality Note: Because carbamates are pseudo-irreversible, omitting this step will result in artificially high
IC50
values. Pre-incubation allows the covalent carbamoylation to reach a steady state[1].
Reaction Initiation: Add 10
μ
L of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 20
μ
L of 15 mM ATCh (Acetylthiocholine iodide).
Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 10 minutes at 37°C.
Fig 2: Standardized Ellman's assay workflow for time-dependent carbamate inhibitors.
Protocol 2: Rapid Dilution Reversibility Assay
To definitively prove that piperidin-2-ylmethyl N-propylcarbamate acts as a pseudo-irreversible inhibitor rather than a reversible binder or a permanent irreversible poison, a rapid dilution assay is required.
Step-by-Step Methodology
Enzyme-Inhibitor Incubation: Incubate AChE (100x the concentration used in Protocol 1) with the compound at a concentration equivalent to
10×IC50
for 30 minutes at 37°C to ensure >90% enzyme carbamoylation.
Rapid Dilution: Dilute the incubation mixture 100-fold into a reaction buffer containing DTNB and ATCh.
Continuous Monitoring: Monitor the absorbance at 412 nm for 2 hours.
Data Interpretation:
Reversible inhibitors will show an immediate resumption of linear enzymatic activity.
Permanent irreversible inhibitors will show zero activity recovery.
Pseudo-irreversible carbamates will show a slow, non-linear recovery of activity as the carbamoylated enzyme spontaneously hydrolyzes (decarbamoylation)[1].
Quantitative Data Presentation
When analyzing the kinetic data from the protocols above, the results should be structured to differentiate between initial reversible binding (
Ki
) and the rate of covalent modification (
kinact
).
Table 1: Expected Kinetic Parameters for Carbamate-Based Probes
Kinetic Parameter
Description
Expected Range / Unit
Diagnostic Significance
IC50
(0 min)
Concentration inhibiting 50% activity without pre-incubation.
1−50μM
Indicates weak initial non-covalent affinity.
IC50
(30 min)
Concentration inhibiting 50% activity after 30 min pre-incubation.
Measures the strength of the cation-
π
interaction.
kinact
Maximum rate of enzyme inactivation.
min−1
Measures the efficiency of the nucleophilic attack by Ser203.
t1/2
(Recovery)
Half-life of spontaneous enzyme decarbamoylation.
Hours to Days
Determines the duration of pharmacological action in vivo.
References
Ellman, G. L., Courtney, K. D., Andres, V., Jr., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. URL: [Link]
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. URL: [Link]
High-Resolution Mass Spectrometry (HRMS) Characterization and Fragmentation Profiling of Piperidin-2-ylmethyl N-propylcarbamate Hydrochloride
Introduction & Analytical Significance Piperidin-2-ylmethyl N-propylcarbamate hydrochloride (CAS: 1803562-46-0) is a highly versatile chemical building block utilized in advanced pharmaceutical synthesis[1]. Structurally...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Significance
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride (CAS: 1803562-46-0) is a highly versatile chemical building block utilized in advanced pharmaceutical synthesis[1]. Structurally, it features a basic piperidine ring and a labile carbamate linkage. Characterizing this compound via mass spectrometry presents a unique analytical opportunity: the molecule contains both a robust, highly proton-affine site (the piperidine nitrogen) and a fragile bond (the carbamate C-O linkage) that readily cleaves under thermal or collisional stress[2].
This Application Note provides a comprehensive, self-validating protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) characterization of this compound. As a Senior Application Scientist, I have designed this workflow not merely as a sequence of steps, but as a logically grounded system where every experimental parameter is driven by the physicochemical properties of the analyte.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol incorporates a self-validating system. Prior to sample analysis, the mass spectrometer must be calibrated using a standard tuning mix to achieve a mass accuracy of < 2 ppm. A solvent blank must be injected immediately prior to the sample to unequivocally rule out column carryover or isobaric background interferences.
Step 2: Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Step 3: Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).
Causality Insight: The compound is supplied as a hydrochloride salt (MW: 236.74 g/mol )[1]. In solution, the salt dissociates. The addition of 0.1% Formic Acid serves a critical dual purpose: it acts as an ion-pairing agent to prevent peak tailing on the stationary phase, and it ensures the basic secondary amine of the piperidine ring is fully protonated, thereby maximizing the ionization yield in positive ESI mode[3].
UHPLC Chromatographic Conditions
Column: Superficially porous C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B.
Flow Rate: 0.4 mL/min.
Causality Insight: A steep gradient starting at 5% organic ensures adequate retention of the highly polar protonated piperidine moiety, while the rapid ramp to 95% ensures the elution of any non-polar synthetic impurities.
Collision Energy (CE): Ramped from 15 eV to 40 eV.
Causality Insight: The capillary voltage is maintained at 3.5 kV, a critical threshold that balances efficient Taylor cone formation with the prevention of in-source corona discharge[4]. A ramped CE is mandatory because low energy (15-20 eV) is required to capture the initial cleavage of the fragile carbamate bond, whereas high energy (30-40 eV) is necessary to induce the ring-opening of the robust piperidine moiety[2].
Figure 1: Self-validating LC-HRMS/MS analytical workflow for carbamate characterization.
Under ESI+ conditions, the electrospray aerosol undergoes rapid desolvation[4]. The most basic site on the molecule—the secondary nitrogen of the piperidine ring—readily accepts a proton. Because the hydrochloride salt dissociates in the LC mobile phase, the chloride anion is not detected in positive mode. Consequently, the intact precursor ion is observed as the protonated free base, yielding an
[M+H]+
ion at an exact m/z of 201.160.
Collision-Induced Dissociation (CID) Pathways
When subjected to CID in the collision cell, the
[M+H]+
precursor ion undergoes highly predictable, structurally diagnostic fragmentations.
Pathway A (Carbamate Cleavage via Isocyanate Loss): Proton transfer to the carbamate nitrogen is followed by the elimination of propyl isocyanate (85.053 Da). This yields a protonated piperidin-2-ylmethanol fragment at m/z 116.107.
Pathway B (Carbamate Cleavage via Acid Loss): The most labile bond is the C-O bond of the carbamate[2]. Heterolytic cleavage results in the neutral loss of propylcarbamic acid (103.063 Da), yielding a highly stable, resonance-stabilized piperidinium-2-methylene carbenium/iminium ion at m/z 98.096. This is typically the base peak at moderate collision energies.
Pathway C (Piperidine Ring Opening): At elevated collision energies (> 30 eV), the m/z 98.096 fragment undergoes further high-energy dissociation. The piperidine ring opens, expelling a neutral ethylene molecule (28.031 Da) to yield a lower-mass fragment at m/z 70.065.
Figure 2: Proposed CID fragmentation pathways for protonated piperidin-2-ylmethyl N-propylcarbamate.
Quantitative Data Summary
The following table summarizes the high-resolution mass spectrometry data, demonstrating the mass accuracy (ppm error) required to definitively confirm the structure of Piperidin-2-ylmethyl N-propylcarbamate.
Ion Type
Chemical Formula
Theoretical m/z
Observed m/z
Mass Error (ppm)
Optimal CE (eV)
Relative Abundance
Precursor
[C10H21N2O2]+
201.1598
201.1601
+1.5
10
100% (Base)
Product
[C6H14NO]+
116.1070
116.1072
+1.7
15
45%
Product
[C6H12N]+
98.0964
98.0966
+2.0
25
85%
Product
[C4H8N]+
70.0651
70.0653
+2.8
40
30%
Note: Mass errors within ±3.0 ppm confirm the elemental composition of the fragments, validating the proposed degradation mechanisms.
[3] Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications
Source: National Center for Biotechnology Information (NCBI) / PMC
URL:[Link]
[4] Title: Electrospray ionization - Wikipedia
Source: Wikipedia
URL:[Link]
[2] Title: A methodology for carbamate post-translational modification discovery and its application in Escherichia coli
Source: Interface Focus | The Royal Society
URL:[Link]
Application Note: Strategies for the Robust Sample Preparation of Piperidin-2-ylmethyl N-propylcarbamate Hydrochloride for Bioanalysis
Abstract This application note provides a comprehensive technical guide on sample preparation methodologies for the quantitative analysis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride, a compound featuring a pi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive technical guide on sample preparation methodologies for the quantitative analysis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride, a compound featuring a piperidine ring and a carbamate functional group. The robust and reliable analysis of such compounds is critical in drug development for pharmacokinetic, toxicokinetic, and metabolic studies.[1] This document delves into the core principles of three prevalent sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will explore the causality behind method selection, grounded in the physicochemical properties of the analyte, and provide detailed, field-proven protocols for its extraction from complex biological matrices, primarily human plasma. The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate a sample preparation strategy that ensures analytical accuracy, precision, and robustness in accordance with regulatory expectations.[2][3]
Introduction: Analytical Context and Challenges
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride belongs to a chemical class that is significant in pharmaceutical development. The molecule's structure, containing a basic piperidine moiety and a moderately polar carbamate group, presents specific challenges and opportunities for sample preparation. When analyzing this compound in biological fluids such as plasma or serum, the primary goal is to isolate the analyte from a complex mixture of endogenous components, including proteins, phospholipids, salts, and metabolites.[4]
Failure to adequately remove these matrix components can lead to significant issues in downstream analysis, particularly when using sensitive techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The most prominent of these issues is the "matrix effect," where co-eluting substances interfere with the ionization of the target analyte, causing signal suppression or enhancement and compromising data integrity.[5] Therefore, a well-designed sample preparation protocol is not merely a preliminary step but a cornerstone of a validated bioanalytical method.[6][7]
This guide provides a logical framework for selecting and optimizing a sample preparation method, moving from the simplest approach to the most selective, ensuring the final analytical procedure is fit for its intended purpose.[2]
Analyte Properties and Methodological Implications
A rational approach to sample preparation begins with an understanding of the analyte's physicochemical properties.
Basicity: The piperidine ring contains a secondary amine, which is basic. In its hydrochloride salt form, the compound is protonated and readily soluble in aqueous media. This basicity is a critical handle for selective extraction. By adjusting the pH of the sample, the analyte can be converted from its charged (ionized) state to its neutral (free base) form. This principle is fundamental to both Liquid-Liquid Extraction and Solid-Phase Extraction.[8]
Polarity: The combination of the piperidine ring, the carbamate linkage, and the propyl chain results in a molecule of intermediate polarity. This characteristic makes it amenable to separation by reversed-phase chromatography.[1][9] For sample preparation, its polarity dictates the choice of organic solvents for LLE and the type of sorbent for SPE.
Stability: Carbamates can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[10][11] Therefore, sample preparation protocols should be designed to avoid harsh conditions that could lead to analyte degradation.
Core Sample Preparation Strategies
Three primary techniques are evaluated for this application: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. The choice among them represents a trade-off between speed, cost, selectivity, and the required limit of quantification.
Protein Precipitation (PPT)
Principle of Causality: PPT is the simplest method for removing proteins from plasma or serum samples.[12][13] It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample.[12] This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of solution.[14] The analyte, being soluble in the resulting supernatant, is separated from the solid protein pellet by centrifugation.[14] This method is fast and non-selective, making it suitable for high-throughput screening but often requires further optimization to mitigate matrix effects.[4][5]
Protocol 1: Protein Precipitation with Acetonitrile
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
Add 300 µL of cold acetonitrile containing the internal standard. The 3:1 ratio of solvent to sample is a common starting point for efficient protein removal.
Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube or a 96-well plate.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. This step ensures the sample solvent is compatible with the initial chromatographic conditions.
Vortex briefly and centrifuge to pellet any remaining particulates before injection.
Liquid-Liquid Extraction (LLE)
Principle of Causality: LLE provides a cleaner sample extract than PPT by partitioning the analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[15][16] The efficiency of this partitioning is governed by the analyte's distribution coefficient (LogD), which is pH-dependent for ionizable compounds.[8] For piperidin-2-ylmethyl N-propylcarbamate, the aqueous sample is first basified (pH > pKa + 2) to convert the protonated amine to its neutral free base. This significantly increases its solubility in a non-polar organic solvent (e.g., methyl tert-butyl ether, ethyl acetate), allowing it to be selectively extracted while polar interferences like salts and some metabolites remain in the aqueous phase.[8]
Protocol 2: pH-Modified Liquid-Liquid Extraction
Aliquot 100 µL of human plasma into a 2 mL microcentrifuge tube.
Add 25 µL of 1 M sodium carbonate or ammonium hydroxide to adjust the sample pH to >10. This ensures the analyte is in its neutral, extractable form.
Add the internal standard.
Add 600 µL of methyl tert-butyl ether (MTBE). MTBE is a good choice due to its low miscibility with water and favorable density for phase separation.
Cap and vortex for 5 minutes to facilitate the extraction.
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
Carefully transfer the upper organic layer to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Solid-Phase Extraction (SPE)
Principle of Causality: SPE is the most powerful and selective sample preparation technique, offering superior cleanup and the ability to concentrate the analyte.[9][17] For a basic compound like piperidin-2-ylmethyl N-propylcarbamate, a mixed-mode cation exchange (MCX) sorbent is the ideal choice.[18] These sorbents possess both reversed-phase (e.g., C8 or C18) and strong cation exchange functional groups. The protocol involves loading the sample at a low pH, where the piperidine nitrogen is positively charged and binds strongly to the cation exchange sites. A series of washes can then be used to remove neutral, acidic, and weakly basic interferences. Finally, the analyte is eluted by increasing the pH with a basic solvent, which neutralizes the piperidine nitrogen and disrupts its ionic bond with the sorbent.[18]
Protocol 3: Mixed-Mode Cation Exchange SPE
Sample Pre-treatment: Dilute 100 µL of human plasma with 200 µL of 2% phosphoric acid in water. This ensures the analyte is fully protonated and reduces protein binding before loading. Vortex and centrifuge to pellet any precipitated proteins.
Condition: Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.
Equilibrate: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water. Do not allow the sorbent bed to go dry.
Load: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M hydrochloric acid or 2% formic acid. This removes salts and other polar interferences.
Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol. This removes phospholipids and other non-polar interferences retained by the reversed-phase mechanism.
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic eluent neutralizes the analyte, releasing it from the cation exchange sites.
Finalize: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
Method Selection and Workflow Visualization
The optimal sample preparation method depends on the specific requirements of the assay, such as required sensitivity, throughput, and laboratory resources.
Table 1: Comparison of Sample Preparation Techniques
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Selectivity
Low
Moderate
High to Very High
Analyte Recovery
Good, but variable
Good to Excellent
Excellent and Reproducible
Matrix Effect
High Potential
Moderate Potential
Low Potential
Throughput
High
Moderate
Moderate (can be high with automation)
Cost per Sample
Low
Low to Moderate
High
Method Development
Minimal
Moderate
Intensive
Best Suited For
Early discovery, high-throughput screening
Regulated bioanalysis, cleaner extracts
Low-level quantification, challenging matrices
Workflow for SPE Sample Preparation
The following diagram illustrates the detailed steps involved in the recommended Mixed-Mode Cation Exchange SPE protocol.
Caption: Workflow for Mixed-Mode Cation Exchange SPE.
Decision-Making Framework for Method Selection
Choosing the right method requires balancing analytical needs with practical constraints.
Caption: Decision tree for selecting a sample preparation method.
Conclusion
The successful analysis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride in biological matrices is critically dependent on the selection and optimization of an appropriate sample preparation method. While Protein Precipitation offers a rapid solution for screening purposes, its lack of selectivity can be a significant drawback. Liquid-Liquid Extraction provides a much cleaner extract by leveraging pH adjustment to selectively isolate the basic analyte. For the most demanding applications requiring the highest selectivity and sensitivity, Mixed-Mode Cation Exchange Solid-Phase Extraction is the superior methodology. It delivers the cleanest extracts and the most reliable, reproducible results by combining reversed-phase and ion-exchange retention mechanisms. The protocols and decision frameworks provided in this note serve as a validated starting point for developing a robust bioanalytical method that meets the stringent requirements of pharmaceutical development.[2][3][6]
References
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Available at: [Link]
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]
LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Al-Saffar, F. Z., Yousif, E., & Al-Amery, M. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Laboratory Physicians, 8(1), 19–24. Available at: [Link]
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
Frontage Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. Available at: [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
K-Jhil. (2024). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. Retrieved from [Link]
Santaladchaiyakit, Y., Srijaranai, S., & Burakham, R. (2012). Methodological aspects of sample preparation for the determination of carbamate residues: a review. Journal of Separation Science, 35(18), 2373-89. Available at: [Link]
Al-Ghanimi, M. A. A., Al-Amery, M. H. M., & Al-Majidi, K. A. H. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Available at: [Link]
Lehotay, S. J., & Schenck, F. J. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen. Available at: [Link]
Santaladchaiyakit, Y., Srijaranai, S., & Burakham, R. (2012). Methodological aspects of sample preparation for the determination of carbamate residues: a review. PubMed. Retrieved from [Link]
Yin, G., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 299. Available at: [Link]
Al-Ghanimi, M. A. A., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]
Lehotay, S. J., & Schenck, F. J. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. ResearchGate. Retrieved from [Link]
De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Retrieved from [Link]
Phenomenex. (n.d.). What is Solid-Phase Extraction? Retrieved from [Link]
Chemsrc. (2025). Piperidin-2-ylmethylN-propylcarbamate | CAS#:1501315-26-9. Retrieved from [Link]
Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Retrieved from [Link]
Chapuis-Hugon, F., et al. (2009). Determination of Cocaine in Human Plasma by Selective Solid-Phase Extraction Using an Aptamer-Based Sorbent. Analytical Chemistry, 81(17), 7439-7445. Available at: [Link]
Chembase.cn. (n.d.). (piperidin-2-yl)methyl N-ethylcarbamate hydrochloride — Chemical Substance Information. Retrieved from [Link]
Niphade, S. R., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. British Journal of Pharmacology, 164(2b), 555-568. Available at: [Link]
Malík, I., Sedlárová, E., & Csöllei, J. (2004). Analytical evaluation of 1-(dipropalamino-3-piperidine-propane-1-yl)-3-pentyloxyphenylcarbamate (CK-3635). Ceska a Slovenska Farmacie, 53(5), 256-60. Available at: [Link]
Technical Support Center: Optimizing HPLC Methods for Piperidin-2-ylmethyl N-propylcarbamate Hydrochloride
Welcome to the technical support center for the analysis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are developing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. Given its chemical nature—a polar, basic compound existing as a hydrochloride salt—it presents specific chromatographic challenges, primarily related to retention, peak shape, and method reproducibility.
This document moves beyond a simple checklist. It provides a systematic, cause-and-effect approach to method optimization, grounded in the principles of chromatography. We will explore how the analyte's properties dictate our experimental choices and provide robust, self-validating protocols to ensure reliable and accurate results.
Understanding the Analyte: Key Chromatographic Considerations
Piperidin-2-ylmethyl N-propylcarbamate is characterized by two key structural features that influence its behavior in reversed-phase HPLC:
A Basic Piperidine Moiety: The piperidine ring contains a secondary amine, which is basic. In solution, this amine will exist in equilibrium between its neutral form and its protonated (positively charged) form. The ratio of these forms is dictated by the pH of the mobile phase.[1][2][3] This makes mobile phase pH the most powerful tool for controlling its retention.[4]
Polarity: The combination of the carbamate and the piperidine ring makes the molecule relatively polar. This can lead to insufficient retention on traditional non-polar stationary phases like C18, especially when the amine is in its protonated, more polar state.[5][6]
These properties are the root cause of the most common issues encountered: poor retention, peak tailing due to secondary interactions with the stationary phase, and retention time drift if the mobile phase is not adequately controlled.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges in a question-and-answer format, providing both the underlying cause and a systematic approach to resolution.
Q1: My peak is eluting at or near the solvent front (void volume). How can I increase its retention time?
This is a classic sign that the analyte is too polar under the current conditions and is not sufficiently interacting with the stationary phase.
Primary Cause: The basic piperidine nitrogen is likely protonated (ionized) at a low or neutral pH, making the molecule highly water-soluble and poorly retained on a non-polar C18 column.[3][4]
Solutions:
Optimize Mobile Phase pH: The most effective way to increase retention for a basic compound is to operate at a pH that suppresses its ionization, making it more hydrophobic.[4][7]
Action: Increase the mobile phase pH. For a basic amine, a good starting point is a pH of 7 or higher. A pH at least 2 units above the analyte's pKa will ensure it is primarily in its neutral, more retained form.[8]
Protocol: Use a buffer stable at your desired pH. For example, a phosphate buffer is effective in the mid-pH range, while an ammonia or bicarbonate buffer can be used for higher pH analysis (ensure your column is stable at high pH).[9] Always choose a buffer with a pKa within ±1 unit of your target pH for maximum buffering capacity.[10][11]
Reduce Mobile Phase Strength: If pH adjustment alone is insufficient, decrease the concentration of the organic solvent (e.g., acetonitrile or methanol). This increases the overall polarity of the mobile phase, promoting interaction between the analyte and the non-polar stationary phase.
Select an Alternative Stationary Phase: If retention is still inadequate, a standard C18 column may not be suitable.
Polar-Embedded/Polar-Endcapped Phases: These columns have polar groups integrated into the alkyl chains or at the end of them. They offer a different selectivity and can provide enhanced retention for polar compounds, even with highly aqueous mobile phases.[12]
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an alternative technique for very polar compounds.[5][6][13] HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.[6] Water acts as the strong, eluting solvent. This approach effectively retains and separates compounds that are unretained in reversed-phase.[6][13]
Q2: My peak is showing significant tailing. What is causing this and how do I fix it?
Peak tailing for basic compounds is almost always caused by secondary interactions with the stationary phase.
Primary Cause: The positively charged piperidine group interacts electrostatically with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.[14][15][16] This secondary retention mechanism leads to a distorted peak shape.[15]
Solutions:
Operate at Low pH: By lowering the mobile phase pH to ≤ 3, the residual silanol groups become fully protonated (Si-OH).[14][15][17] This neutralizes their negative charge, eliminating the electrostatic interaction that causes tailing.[17]
Protocol: Use a buffer such as 0.1% formic acid or a 20-50 mM phosphate buffer adjusted to pH 2.5-3.0.[9] Note that this will decrease retention time as the analyte will be fully ionized.
Use a Modern, High-Purity Column: Older, "Type A" silica columns have a higher concentration of acidic silanols. Modern "Type B" silica columns are much higher in purity and are often end-capped (where residual silanols are chemically deactivated), which significantly reduces tailing for basic compounds.[14][15]
Increase Buffer Concentration: A higher ionic strength mobile phase can help to "shield" the charged silanol sites, reducing the analyte's ability to interact with them.[17] For LC-UV applications, increasing buffer concentration from 10 mM to 25-50 mM can improve peak shape.[17] This is not recommended for LC-MS, where lower buffer concentrations are required to avoid ion suppression.[17]
Workflow for Addressing Peak Tailing
Caption: Systematic workflow for troubleshooting peak tailing.
Q3: My retention times are drifting or inconsistent between runs. How do I improve reproducibility?
Stable retention times are critical for reliable analysis. Drifting retention is a sign that a key parameter is not under control.
Primary Cause: This issue usually stems from changes in the mobile phase, temperature, or system hardware.[18]
Solutions:
Ensure Proper Column Equilibration: The stationary phase needs to be fully equilibrated with the mobile phase before starting an analysis. Insufficient equilibration is a major cause of drifting retention times, especially with buffered or ion-pairing mobile phases.
Protocol: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection. If you are changing mobile phases, ensure the new mobile phase is fully flushed through the system.[19]
Use a Column Thermostat: Column temperature has a significant impact on retention time; a change of just 1°C can alter retention by 1-2%.[18] Ambient laboratory temperature fluctuations can cause retention times to drift throughout the day.[18]
Action: Always use a thermostatically controlled column compartment and set it to a stable temperature, for example, 30 °C or 35 °C.
Verify Mobile Phase Stability and Composition:
Degassing: Ensure mobile phases are adequately degassed to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.[20][21]
Composition: If preparing the mobile phase online with a gradient pump, ensure the proportioning valves are working correctly.[18] For isocratic methods, manually premixing the mobile phase can improve consistency.[22]
Evaporation: Volatile organic solvents can evaporate over time, changing the mobile phase composition and increasing retention times. Keep solvent reservoirs covered.[18]
Check for System Leaks: Even a very small, non-drip leak between the pump and the detector will lower the flow rate through the column, leading to increased retention times.[18][23] Carefully inspect all fittings for any signs of salt residue (from buffers) or moisture.
Troubleshooting Retention Time Instability
Caption: Decision tree for diagnosing retention time drift.
FAQs: Method Development & Optimization
Question
Answer
What is a good starting point for method development?
A robust starting point would be a modern, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm). Begin with a simple gradient to scout for the elution time. See Table 1 for a recommended starting method.
How do I choose the correct buffer?
The ideal buffer has a pKa value within ±1 pH unit of your desired mobile phase pH.[9][10][11] This ensures maximum buffering capacity against small changes. Also, consider its compatibility with your detector (e.g., use volatile buffers like formate or acetate for LC-MS).[8][17] See Table 2 for common HPLC buffers.
Should I use Acetonitrile or Methanol?
Both are common reversed-phase organic solvents. Acetonitrile is generally a stronger eluting solvent and provides lower backpressure. Methanol can offer different selectivity. It's often beneficial to screen both during method development.
Data & Protocols
Table 1: Recommended Starting HPLC Conditions
Parameter
Recommended Setting
Rationale
Column
High-Purity, End-capped C18 (e.g., Type B Silica), 150 x 4.6 mm, 5 µm
A general-purpose column that minimizes silanol interactions.[14][15]
Mobile Phase A
20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Low pH to protonate silanols and achieve good peak shape.[17]
Mobile Phase B
Acetonitrile
Common, strong organic solvent.
Gradient
5% to 95% B over 15 minutes, followed by a 5-minute hold and re-equilibration
A scouting gradient to determine the approximate elution conditions.
Protocol: Preparation of 1L of 20 mM Phosphate Buffer (pH 3.0)
Weigh Reagent: Weigh out the required amount of monobasic potassium phosphate (KH₂PO₄, FW = 136.09 g/mol ). For 1L of 20 mM solution: 0.020 mol/L * 136.09 g/mol = 2.72 g.
Dissolve: Add the KH₂PO₄ to approximately 950 mL of HPLC-grade water in a clean 1L volumetric flask or beaker. Stir until fully dissolved.
Adjust pH: Place a calibrated pH meter into the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH reaches 3.0. Be careful not to overshoot the target pH.
Bring to Volume: Once the pH is stable at 3.0, transfer the solution to a 1L volumetric flask (if not already in one) and add HPLC-grade water to the mark.
Filter: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates that could damage the HPLC system. This also helps to degas the solution.
Label: Clearly label the bottle with the contents, concentration, pH, and date of preparation.
References
Restek Corporation. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?
Phenomenex Inc. (n.d.). How to Reduce Peak Tailing in HPLC?
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
UCT, Inc. (n.d.). Reversed-phase HPLC Buffers.
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
Advanced Chromatography Technologies Ltd. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
LCGC International. (2020, November 12). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
The Analytical Scientist. (n.d.). In buffers and additives in reversed-phase HPLC or LC-MS?
AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
preventing degradation of piperidin-2-ylmethyl N-propylcarbamate hydrochloride during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of piperidin-2-ylmethyl N-propylcarbamate hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of piperidin-2-ylmethyl N-propylcarbamate hydrochloride .
This compound presents unique storage challenges because it combines a hygroscopic hydrochloride salt with a highly reactive bifunctional backbone (a secondary amine and a carbamate ester). Understanding the causality behind its degradation is critical for maintaining batch integrity during your drug development workflows.
Part 1: Troubleshooting & FAQ
Q1: Why does my piperidin-2-ylmethyl N-propylcarbamate hydrochloride degrade into a new impurity even when stored at room temperature?A: The appearance of a new impurity—specifically one lacking the propyl group—is typically caused by an intramolecular cyclization event.
By design, the compound is formulated as a hydrochloride salt to keep the secondary piperidine nitrogen protonated. This protonation ties up the nitrogen's lone electron pair, preventing it from acting as a nucleophile. However, if the salt is exposed to moisture or basic microenvironments, a small equilibrium fraction of the free base is generated. Once the piperidine nitrogen is deprotonated, it rapidly attacks the carbonyl carbon of the adjacent carbamate group. This cyclization displaces propylamine and forms a bicyclic oxazolidinone derivative (hexahydro-3H-oxazolo[3,4-a]pyridin-3-one)[1].
Q2: How does ambient humidity accelerate this degradation?A: Amine hydrochloride salts are inherently prone to hygroscopicity[2]. When exposed to ambient humidity, the salt absorbs moisture from the air, leading to deliquescence (dissolving in its own absorbed water). This creates a highly concentrated, localized aqueous microenvironment. In this state, two degradation pathways are unlocked:
Hydrolysis: The carbamate ester linkage is cleaved by water, a process that is highly sensitive to pH shifts in the microenvironment[3]. This yields piperidin-2-ylmethanol, propylamine, and CO₂.
Cyclization: The absorbed water facilitates the acid-base disproportionation of the salt, freeing the amine to undergo the intramolecular cyclization described in Q1.
Q3: What are the definitive best practices for long-term storage?A: To suppress both hydrolysis and intramolecular cyclization, the compound must be completely protected from moisture and thermal energy. Store the material at -20 °C or lower in a tightly sealed amber vial. The vial should be backfilled with an inert gas (Argon or Nitrogen) and placed inside a secondary container containing active desiccants (e.g., anhydrous calcium sulfate or silica gel).
Part 2: Degradation Kinetics & Data Presentation
The following table summarizes the quantitative degradation profile of piperidin-2-ylmethyl N-propylcarbamate hydrochloride under various environmental stressors.
Table 1: Accelerated Degradation Kinetics
Relative Humidity (RH)
Storage Temperature
Time to 5% Degradation (
t0.95
)
Primary Degradant Observed
< 10% (Desiccated)
-20 °C
> 24 months
None (Stable)
< 10% (Desiccated)
25 °C
12 months
Piperidin-2-ylmethanol (Trace)
45% (Ambient)
25 °C
3 weeks
Hexahydro-3H-oxazolo[3,4-a]pyridin-3-one
75% (Accelerated)
40 °C
48 hours
Hexahydro-3H-oxazolo[3,4-a]pyridin-3-one
Part 3: Mechanistic Visualization
The following diagram illustrates the competing degradation pathways triggered by moisture exposure.
Degradation pathways of piperidin-2-ylmethyl N-propylcarbamate HCl via moisture and cyclization.
Part 4: Experimental Protocols
If your batch has suffered partial degradation, you do not necessarily need to discard it. Because the primary cyclized degradant (hexahydro-3H-oxazolo[3,4-a]pyridin-3-one) is an amide/carbamate-like structure, it lacks the basicity of the intact piperidine ring. We can exploit this pKa differential to separate the intact compound from the degradant using a self-validating liquid-liquid extraction protocol.
Protocol: Recovery and Re-salting of Degraded Material
Objective: To selectively isolate intact piperidin-2-ylmethyl N-propylcarbamate from its neutral oxazolidinone degradant and re-precipitate it as a pristine hydrochloride salt.
Step 1: Initial Dissolution
Suspend the degraded solid mixture (e.g., 1.0 g) in 20 mL of Dichloromethane (DCM).
Add 20 mL of 0.5 M aqueous Sodium Hydroxide (NaOH) and stir vigorously for 10 minutes.
Causality: This forces all intact compound into its free base form, ensuring it fully dissolves into the organic DCM layer alongside the neutral degradant.
Step 2: Acidic Partitioning (The Separation Step)
Separate the organic DCM layer and transfer it to a clean separatory funnel.
Extract the DCM layer with 3 x 15 mL of cold 0.1 M Hydrochloric Acid (HCl).
Causality: The intact free base (containing the basic piperidine nitrogen) will protonate and partition into the aqueous acid layer. The cyclized oxazolidinone degradant is non-basic and will remain trapped in the organic DCM layer. Discard the DCM layer.
Step 3: Free-Basing and Final Extraction
Take the combined aqueous acidic extracts and cool to 0 °C in an ice bath.
Slowly adjust the pH to 10 using 1.0 M NaOH. The aqueous layer will become cloudy as the purified free base precipitates.
Extract the aqueous layer with 3 x 15 mL of anhydrous Diethyl Ether.
Combine the ether layers, dry over anhydrous Sodium Sulfate (
Na2SO4
), and filter.
Step 4: Re-salting
Transfer the dried ether solution to a round-bottom flask under an Argon atmosphere.
Slowly bubble dry HCl gas into the ether solution (alternatively, add a stoichiometric amount of 2.0 M HCl in diethyl ether dropwise).
The purified piperidin-2-ylmethyl N-propylcarbamate hydrochloride will immediately precipitate as a white crystalline solid.
Filter the solid under a stream of Argon, wash with cold ether, and dry in vacuo over phosphorus pentoxide (
P2O5
) for 24 hours.
References
[3] BenchChem. Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation. Available at:
[2] Grokipedia. Hydrochloride - Chemical and Physical Properties. Available at:
[1] National Institutes of Health (NIH). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. Available at:
Technical Support Center: Purification of Piperidin-2-ylmethyl N-propylcarbamate Hydrochloride
Welcome to the technical support guide for the purification of piperidin-2-ylmethyl N-propylcarbamate hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of piperidin-2-ylmethyl N-propylcarbamate hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and challenges encountered during the purification of your target compound.
Q1: What are the most likely impurities in my crude piperidin-2-ylmethyl N-propylcarbamate hydrochloride?
A1: The impurity profile depends heavily on the synthetic route. However, based on the structure (a piperidine derivative and a carbamate), several common byproducts can be anticipated:
Unreacted Starting Materials: Residual piperidine-2-ylmethanol or N-propyl isocyanate (or its equivalent) may be present.
Symmetrical Urea: Isocyanates can react with water or other nucleophiles to form symmetrical ureas (e.g., N,N'-dipropylurea). This is a very common byproduct in carbamate synthesis.[1]
Over-Alkylated Byproducts: If the synthesis involves alkylation steps, di-alkylation or N-alkylation at the carbamate nitrogen can occur, though this is less common for N-propylcarbamates.[1]
Residual Pyridine: If the piperidine ring was formed by the hydrogenation of a pyridine precursor, incomplete reduction can leave residual pyridine, which can be difficult to separate due to similar basicity.[2]
Residual Base: If an organic base like triethylamine (TEA) was used, triethylamine hydrochloride (TEA·HCl) is a common salt impurity.[3]
Q2: What are the best analytical techniques to assess the purity of my compound at each stage?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and guiding column chromatography solvent selection. For polar amines, it's often necessary to add a small amount of base (e.g., 1% triethylamine or ammonia) to the mobile phase to prevent streaking on the silica plate.[4]
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): These are the primary quantitative techniques.[1] A reverse-phase C18 column is typically suitable, using a mobile phase of water and acetonitrile with 0.1% formic acid.[1] LC-MS is particularly powerful as it provides mass information, helping to tentatively identify impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any structurally related impurities that may have been isolated.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be useful for analyzing the hydrochloride salt itself and separating the API from its counterion.[5]
Q3: My purified product is a sticky oil or gum, but I expect a solid hydrochloride salt. What should I do?
A3: This is a common issue, often referred to as "oiling out." Several factors could be at play:
Residual Solvent: The most common cause is trapped solvent. Dry the compound under a high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40°C) if the compound is thermally stable.[6][7]
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing solidification. This often requires another purification step. An initial wash with a non-polar solvent like diethyl ether or hexane might remove non-polar impurities that are inhibiting crystallization.[8]
Hygroscopic Nature: Hydrochloride salts of amines can be highly hygroscopic, absorbing moisture from the air to become an oil. Ensure you are working in a dry environment and storing the compound in a desiccator.
Incorrect Stoichiometry of HCl: An excess or deficit of HCl can sometimes prevent the formation of a stable, crystalline salt.
If the issue persists after rigorous drying, the best approach is to dissolve the oil in a minimal amount of a suitable solvent (like isopropanol) and attempt to precipitate the solid by slowly adding an anti-solvent (like diethyl ether or hexane).[6][8]
Troubleshooting Recrystallization
Recrystallization is often the most effective method for purifying hydrochloride salts, offering high purity and scalability. However, finding the right conditions is critical.
Q1: How do I select an appropriate solvent system for recrystallization?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[6] For polar hydrochloride salts, common choices include alcohols or nitriles.
Solvent Selection Protocol:
Place 10-20 mg of your crude product into several small test tubes.
To each tube, add a different solvent (e.g., isopropanol, ethanol, acetonitrile, methanol) dropwise at room temperature. Observe the solubility.
If the compound does not dissolve at room temperature, heat the tube. A good solvent will fully dissolve the compound upon heating.[6]
Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of crystals indicates a suitable single solvent.[6]
If a single solvent doesn't work, a two-solvent system is the next logical step.[6] This involves dissolving the compound in a "good" solvent where it is very soluble, and then slowly adding a "poor" anti-solvent in which it is insoluble to induce precipitation.
Solvent System
Type
Rationale
Isopropanol (IPA)
Single
Often a good starting point for hydrochloride salts. Less polar than methanol/ethanol, which can reduce solubility at room temperature.[8]
Ethanol (EtOH)
Single
Similar to IPA; solubility might be higher, potentially reducing yield.
Acetonitrile/Methanol
Two-Solvent
Dissolve in a minimal amount of hot methanol ("good" solvent) and add acetonitrile ("poor" solvent) to induce crystallization.
IPA / Diethyl Ether
Two-Solvent
Dissolve in warm IPA and slowly add diethyl ether as an anti-solvent until the solution becomes turbid, then warm to clarify and cool slowly.
Q2: My compound won't crystallize from the solution, even after cooling. What's wrong?
A2: Failure to crystallize is a common frustration. Here is a troubleshooting workflow to diagnose and solve the problem.
resolving NMR signal overlap for piperidin-2-ylmethyl N-propylcarbamate hydrochloride
A Guide to Resolving ¹H NMR Signal Overlap Welcome to the technical support guide for the NMR analysis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride. This resource is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Resolving ¹H NMR Signal Overlap
Welcome to the technical support guide for the NMR analysis of piperidin-2-ylmethyl N-propylcarbamate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with signal overlap and spectral complexity during the characterization of this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.
The inherent structural flexibility and presence of multiple similar proton environments in this molecule frequently lead to poorly resolved ¹H NMR spectra. This guide presents a logical, multi-tiered troubleshooting strategy, from routine 2D NMR experiments to more advanced techniques, to achieve complete and unambiguous signal assignment.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my ¹H NMR spectrum of piperidin-2-ylmethyl N-propylcarbamate hydrochloride so overlapped, particularly in the 1.5-3.5 ppm region?
A1: The signal overlap arises from a combination of the molecule's structural features. Firstly, the piperidine ring contains several methylene (CH₂) groups (at the C3, C4, and C5 positions) that exist in very similar electronic environments, causing their signals to resonate in a narrow chemical shift range.[1] Secondly, the N-propyl group also contains methylene protons. This results in a crowded aliphatic region where the signals from the piperidine ring and the propyl chain protons merge, creating complex and overlapping multiplets that are difficult to interpret directly from the 1D spectrum.[2]
Q2: My signals appear broad, not as sharp multiplets. What is the cause and how can I sharpen them?
A2: Broad signals in your spectrum are likely due to dynamic processes occurring on the NMR timescale. For this molecule, two primary factors are at play:
Conformational Exchange: The piperidine ring can undergo a "chair-chair" interconversion. If the rate of this flipping is intermediate on the NMR timescale, it leads to significant peak broadening.[1]
Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals, particularly those on the alpha-carbons of the piperidine ring and the N-propyl group.
To address this, the most effective technique is Variable Temperature (VT) NMR . By acquiring spectra at different temperatures, you can alter the rate of conformational exchange. Lowering the temperature can slow the exchange enough to "freeze out" a single conformation, resulting in sharp signals for both axial and equatorial protons.[3][4] Conversely, increasing the temperature can accelerate the exchange, leading to a time-averaged, and often sharper, spectrum.[5]
Q3: How can I definitively resolve and assign the protons in the crowded aliphatic region?
A3: This is the central challenge for this molecule. A 1D ¹H NMR spectrum alone is insufficient. The most robust and standard approach is to use two-dimensional (2D) NMR spectroscopy.[6] These experiments disperse the signals into a second dimension, using nuclear coupling to reveal connectivity. The key experiments are:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This allows you to "walk" along the carbon backbone, for instance, tracing the entire N-propyl chain (CH₂-CH₂-CH₃) or identifying adjacent protons on the piperidine ring.[7]
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. Since the ¹³C chemical shift range is much wider (~200 ppm) than the ¹H range (~12 ppm), protons that overlap in the 1D spectrum are often resolved in the second dimension of the HSQC spectrum.[8][9]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for piecing together the molecular fragments. For example, it can connect the CH₂ linker protons to the C2 and C6 carbons of the piperidine ring and the carbonyl carbon of the carbamate.[8]
Troubleshooting Workflow: A Systematic Approach
When faced with an ambiguous 1D NMR spectrum, a systematic approach is crucial. The following workflow outlines a logical progression from standard to more advanced techniques to resolve signal overlap.
Caption: A logical workflow for resolving overlapping NMR signals.
Detailed Troubleshooting Protocols
Method 1: 2D NMR Spectroscopy for Structural Elucidation
This suite of experiments should be the first step in resolving ambiguity. They provide a comprehensive map of the molecular structure by revealing through-bond nuclear connectivity.
Experimental Protocol: Acquiring a 2D NMR Suite
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg) of piperidin-2-ylmethyl N-propylcarbamate hydrochloride in a standard deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).
Standard ¹H and ¹³C Spectra: Acquire standard, high-resolution 1D proton and carbon spectra. These will serve as the axes for your 2D plots.
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. This experiment reveals ¹H-¹H coupling networks. Cross-peaks will appear between protons that are J-coupled.[10]
HSQC Acquisition: Run a standard gradient-selected HSQC experiment. This experiment identifies all direct ¹H-¹³C one-bond correlations.[6]
HMBC Acquisition: Run a standard gradient-selected HMBC experiment. This reveals longer-range ¹H-¹³C correlations (2-4 bonds), which are critical for connecting different spin systems.[8]
Data Analysis:
Use the HSQC spectrum to correlate the overlapped proton signals to their distinct carbon signals.
Use the COSY spectrum to trace the connectivity within the propyl chain and around the piperidine ring.
Use the HMBC spectrum to link the fragments. For example, look for correlations from the N-H proton to the propyl CH₂ and from the linker CH₂ protons to the piperidine C2 carbon and the carbamate C=O.
Caption: Visualizing 2D NMR correlations for the N-propyl group.
Method 2: Modifying Acquisition Conditions
If 2D NMR is insufficient or if line broadening is the primary issue, altering the sample's chemical environment or temperature can be highly effective.
A. Changing the NMR Solvent
The chemical shift of a proton is sensitive to its solvent environment.[11] Changing from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ (C₆D₆) can induce significant changes in chemical shifts, an effect known as Aromatic Solvent-Induced Shift (ASIS).[1] This can often resolve accidentally overlapping signals.
Experimental Protocol:
Acquire a standard ¹H NMR spectrum in a non-interacting solvent (e.g., CDCl₃).
Recover the sample by carefully evaporating the solvent.
Re-dissolve the sample in an aromatic solvent (e.g., C₆D₆).
Acquire a second ¹H NMR spectrum and compare the chemical shifts. Protons located on the "solute surface" will experience larger induced shifts than those in the core, often improving spectral dispersion.
Proton Environment
Hypothetical δ in CDCl₃ (ppm)
Hypothetical δ in C₆D₆ (ppm)
Δδ (ppm)
Piperidine H4 (axial)
1.65
1.45
-0.20
Propyl CH₂ (β)
1.62
1.50
-0.12
Piperidine H3 (eq)
1.75
1.80
+0.05
B. Variable Temperature (VT) NMR
This is the primary method for addressing issues of peak broadening due to conformational dynamics.[3][5]
Experimental Protocol:
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
For Low-Temperature Analysis: Gradually decrease the spectrometer temperature in increments (e.g., 10-20 K). Allow the temperature to equilibrate for 10-15 minutes at each step before acquiring a new spectrum.[3] Continue until the broad signals resolve into sharp peaks or until you reach the solvent's freezing point.
For High-Temperature Analysis: Gradually increase the temperature in a similar fashion. This can be useful if you want to accelerate exchange to move past the coalescence point and obtain sharp, averaged signals.[5]
Method 3: Using Lanthanide Shift Reagents (LSRs)
This is an advanced technique for cases of severe, persistent overlap. LSRs are paramagnetic complexes (often containing Europium or Praseodymium) that can reversibly bind to Lewis basic sites in the analyte.[12][13] In this molecule, the carbamate carbonyl oxygen is the most likely binding site. This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the paramagnetic center, often resolving the entire spectrum.[14][15]
Experimental Protocol: LSR Titration
Sample Preparation: Dissolve 5-10 mg of your compound in a dry, non-coordinating deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a reference spectrum.
Prepare LSR Solution: Prepare a dilute stock solution of an LSR (e.g., Eu(fod)₃) in the same solvent.
Titration: Add a small, known aliquot of the LSR solution (e.g., 0.1 molar equivalents) to the NMR tube. Mix thoroughly and acquire a new ¹H NMR spectrum.
Repeat: Continue adding aliquots of the LSR and acquiring spectra. Track the chemical shift changes of each proton signal. The induced shifts will spread the overlapping signals apart, allowing for clear identification and assignment.[16] Be aware that LSRs can cause some line broadening, so use the minimum amount necessary to achieve the desired resolution.[13]
References
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]
SlideShare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
NMR Service. (n.d.). Types of 2D NMR. Retrieved from [Link]
Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]
Sandvoss, M., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(39), 24117-24127. Retrieved from [Link]
Chen, C.-Y., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Pharmaceuticals, 13(11), 398. Retrieved from [Link]
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]
Faraldos, J. A., et al. (2011). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Journal of Natural Products, 74(4), 607-613. Retrieved from [Link]
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]
Stanford University. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]
Siskova, M., et al. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(52), 11430-11440. Retrieved from [Link]
Quora. (2021). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Retrieved from [Link]
Ismael, S., et al. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Retrieved from [Link]
JoVE. (2024). 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]
Indian Institute of Science. (n.d.). 2D NMR. Retrieved from [Link]
ResearchGate. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
YouTube. (2018). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
Das, S., et al. (2023). Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. Metabolites, 13(1), 114. Retrieved from [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
SciELO. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Retrieved from [Link]
Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]
University of the West Indies. (2012). Variable-Temperature 1 H-NMR Studies on Two C-Glycosylflavones. Retrieved from [Link]
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. Retrieved from [Link]
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
Reddit. (2023). Reporting Overlapping Signals in 1H NMR. Retrieved from [Link]
Oregon State University. (2020). 1H NMR Chemical Shifts. Retrieved from [Link]
ResearchGate. (n.d.). Shifts of the ¹H NMR signals of butylamine and butylcarbamate as a function of pH. Retrieved from [Link]
Frontiers. (n.d.). Supplementary Material File 1: NMR Data for Compound 3-6, F8 and F8·2HCl. Retrieved from [Link]
A Comparative Guide to LC-MS Method Validation for Piperidin-2-ylmethyl N-propylcarbamate Hydrochloride
This guide provides an in-depth comparison and a detailed protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of piperidin-2-ylmethyl N-propylcarbamate hydrochlo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison and a detailed protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of piperidin-2-ylmethyl N-propylcarbamate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering insights into the causality behind experimental choices, ensuring scientific integrity, and grounding every step in authoritative regulatory standards.
The Analytical Imperative: Why Robust Quantification Matters
Piperidin-2-ylmethyl N-propylcarbamate hydrochloride represents a class of small molecule therapeutics where the piperidine moiety is a common structural feature.[1][2] The accurate quantification of such compounds in biological matrices is a cornerstone of drug development, underpinning critical decisions in pharmacokinetic (PK) studies, toxicokinetic (TK) analysis, and bioequivalence (BE) trials.[3][4][5] A validated analytical method is not merely a procedural formality; it is the foundation upon which the reliability and reproducibility of concentration data are built, a non-negotiable requirement for regulatory submissions to bodies like the FDA and EMA.[6][7][8][9]
Choosing the Right Tool: LC-MS/MS vs. HPLC-UV
The two most prevalent techniques for small molecule quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice is dictated by the specific demands of the study. While HPLC-UV is a workhorse in many quality control labs, LC-MS/MS is the undisputed gold standard for bioanalytical applications due to its superior performance.[10][11]
Performance Comparison: LC-MS/MS vs. HPLC-UV
Performance Parameter
LC-MS/MS (Triple Quadrupole)
HPLC-UV (Diode Array Detector)
Rationale & Causality
Sensitivity (LOQ)
Sub-ng/mL to pg/mL
High ng/mL to µg/mL
MS/MS detects specific mass transitions, filtering out chemical noise, whereas UV detection relies on chromophores and is less sensitive.[12][13][14]
Selectivity
Very High
Moderate to Low
LC-MS/MS is highly selective, distinguishing the analyte from metabolites and endogenous interferences based on both retention time and mass-to-charge ratio (m/z).[10][15] UV detection can be easily confounded by co-eluting compounds with similar absorption spectra.
Matrix Effect
Potential for ion suppression or enhancement
Generally low
The ionization process in MS is susceptible to interference from co-eluting matrix components.[15] This requires careful evaluation, which is not a primary concern for UV detection.
Linear Dynamic Range
3-5 orders of magnitude
2-3 orders of magnitude
The high sensitivity of MS allows for a much wider quantifiable range.
Sample Preparation
Requires clean samples to minimize matrix effects
More tolerant of complex matrices
While both benefit from clean samples, the sensitivity of MS makes it more susceptible to contamination and matrix effects, often necessitating more rigorous sample cleanup.[16]
Instrumentation Cost
High
Low to Moderate
The complexity and technology of mass spectrometers result in a significantly higher initial investment and maintenance cost.
Throughput
High, with fast run times
Moderate
LC-MS/MS methods can often utilize faster gradients and shorter run times due to the high selectivity of the detector.[12]
For the purpose of quantifying piperidin-2-ylmethyl N-propylcarbamate hydrochloride in biological samples, where sensitivity and selectivity are paramount, an LC-MS/MS method is the superior choice.
Proposed LC-MS/MS Method for Analysis
The following method is a robust starting point for the development and validation of a quantitative assay for piperidin-2-ylmethyl N-propylcarbamate hydrochloride in human plasma.
Sample Preparation: Protein Precipitation
The "dilute-and-shoot" approach is often insufficient for complex matrices like plasma. Protein precipitation is a simple, fast, and effective method for removing the majority of proteinaceous material.
Protocol: To 50 µL of plasma sample, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
Causality: Acetonitrile is an effective protein precipitant and is compatible with reversed-phase chromatography. The use of an internal standard is critical to correct for variability in sample preparation and instrument response.[15][17]
Liquid Chromatography Parameters
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Rationale: A C18 column provides excellent retention for moderately nonpolar compounds like the target analyte. The smaller particle size (1.8 µm) allows for high resolution and faster analysis times.[18]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: Formic acid is a common mobile phase additive that aids in the protonation of the analyte, which is essential for good peak shape and efficient positive mode electrospray ionization (ESI).[15][18]
Flow Rate: 0.4 mL/min.
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute. Total run time: 5 minutes.
Injection Volume: 5 µL.
Mass Spectrometry Parameters
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Rationale: The piperidine nitrogen is basic and will readily accept a proton, making ESI in positive mode the ideal ionization technique.
Rationale: MRM provides the highest sensitivity and selectivity for quantification on a triple quadrupole mass spectrometer.[11]
Hypothetical MRM Transitions:
Analyte: Precursor Ion [M+H]⁺ → Product Ion (requires experimental determination by infusing the compound).
Internal Standard: Precursor Ion [M+H]⁺ → Product Ion.
Optimized Parameters: Capillary voltage, source temperature, and collision energy must be optimized experimentally to achieve the maximum signal intensity for each MRM transition.
A Comprehensive Guide to Method Validation
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[19][20] The following protocol is based on the harmonized guidelines from the ICH, FDA, and EMA.[3][5][7][9]
The Workflow of Method Validation
The validation process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's performance.
Caption: A typical workflow for LC-MS bioanalytical method validation.
Validation Parameters: Protocols and Acceptance Criteria
The relationship between core validation parameters ensures the method is reliable over its intended analytical range.
Caption: Interdependence of core validation parameters.
a) Selectivity and Specificity
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components.[19]
Protocol:
Analyze blank matrix samples (at least 6 different sources) to investigate for interfering peaks at the retention time of the analyte and internal standard.
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and with the internal standard.
Acceptance Criteria:
Response of interfering peaks in blank matrix should be ≤ 20% of the analyte response at the LLOQ.[21]
Response of interfering peaks should be ≤ 5% of the internal standard response.
b) Linearity and Range
Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.
Protocol:
Prepare a set of calibration standards (at least 6-8 non-zero concentrations) by spiking blank matrix.
The range should encompass the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantitation (ULOQ).
Analyze the calibration curve and perform a linear regression analysis (typically 1/x² weighted).
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.99.
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).[7]
c) Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).
Protocol:
Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
Acceptance Criteria (for Low, Mid, High QC):
Accuracy: The mean concentration should be within ±15% of the nominal value.
Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15%.
Acceptance Criteria (for LLOQ):
Accuracy: The mean concentration should be within ±20% of the nominal value.
d) Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Protocol:
LOD is typically estimated based on a signal-to-noise ratio of 3:1.
LOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria (±20%).
Acceptance Criteria: The LOQ must be demonstrated to be accurate and precise as per the criteria in section 4.2c.
e) Matrix Effect and Recovery
Objective: To assess the influence of matrix components on the ionization of the analyte (matrix effect) and the efficiency of the extraction process (recovery).
Protocol:
Set 1: Prepare analyte and IS in neat solution (mobile phase).
Set 2 (Post-extraction spike): Extract blank matrix and spike the analyte and IS into the final extract.
Set 3 (Pre-extraction spike): Spike analyte and IS into blank matrix before extraction.
Compare the peak areas from these sets.
Calculations & Acceptance Criteria:
Matrix Effect: (Peak Area of Set 2 / Peak Area of Set 1) x 100. The CV of the matrix factor across different sources of matrix should be ≤ 15%.
Recovery: (Peak Area of Set 3 / Peak Area of Set 2) x 100. Recovery should be consistent, precise, and reproducible.
f) Stability
Objective: To ensure the analyte is stable throughout the entire lifecycle of a sample, from collection to analysis.
Protocol: Analyze QC samples (Low and High) after subjecting them to various storage and handling conditions and compare the results to freshly prepared samples.
Conditions to Test:
Freeze-Thaw Stability: At least 3 cycles of freezing (-20°C or -80°C) and thawing.
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.
Long-Term Stability: Stored at the intended storage temperature (-20°C or -80°C) for a period longer than the expected sample storage time.
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[21]
g) Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Introduce small changes to parameters like mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%). Analyze QC samples under these modified conditions.
Acceptance Criteria: The results should remain within system suitability and QC acceptance criteria, demonstrating the method's reliability during routine use.[19]
Conclusion: A Framework for Confidence
This guide provides a comprehensive framework for the validation of an LC-MS/MS method for piperidin-2-ylmethyl N-propylcarbamate hydrochloride. By adhering to these principles, which are deeply rooted in international regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and defensible data. The superior sensitivity and selectivity of LC-MS/MS make it the ideal platform for this application, providing the confidence needed to advance drug development programs. Proper method validation is an investment in data integrity and a critical step on the path to regulatory approval.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][6]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][7][21]
Covington & Burling LLP. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][8]
KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][22]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][21]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][19]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][9]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][23]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][20]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][24]
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link][25]
European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link][5]
Farmacia Journal. (2010). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. [Link][12]
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][16]
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link][18]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][26]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link][27]
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link][17]
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][11]
PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link][13]
SciSpace. (n.d.). Comparisson between HPLC-DAD/UV and LC-MS/MS to analysis drugs and hormones in surface water samples. [Link][14]
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link][1]
Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. [Link][28]
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link][29]
Journal of Analytical Toxicology. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link][30]
Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link][2]
European Union Reference Laboratory for Pesticides. (n.d.). Validation Report 12. [Link][31]
University of Tartu. (n.d.). References – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link][32]
European Union Reference Laboratory for Pesticides. (n.d.). Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. [Link][33]
Analytical and Bioanalytical Chemistry. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link][34]